Nor-Cerpegin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

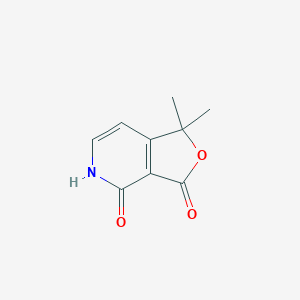

1,1-dimethyl-5H-furo[3,4-c]pyridine-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-9(2)5-3-4-10-7(11)6(5)8(12)13-9/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMVIOWJEDISGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=O)NC=C2)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463663 | |

| Record name | 1,1-Dimethylfuro[3,4-c]pyridine-3,4(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145887-88-3 | |

| Record name | 1,1-Dimethylfuro[3,4-c]pyridine-3,4(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation and Characterization of Nor-Cerpegin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nor-Cerpegin, with the systematic name 1,1-dimethyl-1H,5H-furo[3,4-c]pyridine-3,4-dione, is a heterocyclic compound of interest due to its structural relation to Cerpegin, a known inhibitor of the 20S proteasome. This technical guide provides a comprehensive overview of the structure elucidation, characterization, and biological evaluation of this compound. The document details the synthetic route, methodologies for structural confirmation, and protocols for assessing its activity as a proteasome inhibitor. All quantitative data are summarized for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a synthetic analog of the natural product Cerpegin, which has demonstrated various biological activities, including tranquilizer, anti-inflammatory, analgesic, and anti-ulcer properties.[1][2] The core structure of these molecules is a furo[3,4-c]pyridine (B3350340) ring system. The primary biological target identified for Cerpegin and its analogs is the 20S proteasome, a crucial component of the ubiquitin-proteasome system responsible for intracellular protein degradation.[3] Inhibition of the proteasome is a validated therapeutic strategy in oncology and is being explored for other diseases. This guide focuses on the technical aspects of elucidating the structure and characterizing the biological activity of this compound.

Synthesis and Physical Properties

This compound has been synthesized via the condensation of ethyl 4-[2-(dimethylamino)vinyl]-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate with urea (B33335) in glacial acetic acid.[2] This reaction leads to the formation of the fused pyridine (B92270) ring system, resulting in the target molecule.

Table 1: Physical and Synthetic Data for this compound

| Parameter | Value | Reference |

| Systematic Name | 1,1-dimethyl-1H,5H-furo[3,4-c]pyridine-3,4-dione | [2] |

| Molecular Formula | C₉H₉NO₃ | Inferred from structure |

| Molecular Weight | 179.17 g/mol | Calculated |

| Melting Point | 260°C | [2] |

| Synthetic Yield | 64.2% | [2] |

Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques. While specific primary spectral data for this compound is not publicly available, this section outlines the standard experimental protocols for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS). Expected signals would correspond to the methyl groups and the protons on the pyridine ring.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. This provides information on the number of distinct carbon environments in the molecule, including the carbonyl carbons and the quaternary carbons of the dimethyl group.

-

2D NMR Spectroscopy: Conduct experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons, confirming the furo[3,4-c]pyridine ring system and the positions of the substituents.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a solution of this compound into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the molecular ion to confirm the elemental composition (C₉H₉NO₃).

-

Tandem Mass Spectrometry (MS/MS): Induce fragmentation of the parent ion to analyze the resulting daughter ions. The fragmentation pattern provides structural information that can be used to confirm the connectivity of the molecule.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent system.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.

Biological Characterization: Proteasome Inhibition

This compound and its derivatives are investigated for their potential to inhibit the 20S proteasome. The 20S proteasome has three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (CL).

In Vitro Proteasome Activity Assay

This assay measures the ability of this compound to inhibit the different catalytic activities of the purified 20S proteasome.

Experimental Protocol: Proteasome Activity Assay

-

Reagents:

-

Purified human 20S proteasome.

-

Fluorogenic substrates:

-

Suc-LLVY-AMC for chymotrypsin-like activity.

-

Boc-LSTR-AMC for trypsin-like activity.

-

Z-LLE-AMC for caspase-like activity.

-

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT).

-

This compound stock solution (in DMSO).

-

-

Procedure:

-

In a 96-well black microplate, add the assay buffer, purified 20S proteasome, and varying concentrations of this compound (or DMSO as a vehicle control).

-

Incubate for a predefined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the specific fluorogenic substrate.

-

Monitor the fluorescence intensity over time using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage for each concentration of this compound.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Ubiquitin-Proteasome Signaling Pathway

This compound's activity as a proteasome inhibitor places it as a modulator of the ubiquitin-proteasome pathway. This pathway is essential for cellular homeostasis by degrading damaged or unnecessary proteins.

Conclusion

This technical guide has outlined the key aspects of the synthesis, structure elucidation, and biological characterization of this compound. While detailed primary analytical data is not yet widely published, the methodologies described herein represent the standard workflows for a comprehensive evaluation of this and similar compounds. The potential of this compound and its derivatives as proteasome inhibitors warrants further investigation for their therapeutic applications. Future work should focus on obtaining and publishing the complete spectroscopic and crystallographic data for this compound, as well as detailed structure-activity relationship studies to optimize its potency and selectivity as a proteasome inhibitor.

References

In Vitro Mechanism of Action of Cerpegin and its Analogs: A Technical Guide

Disclaimer: Extensive literature searches did not yield specific data for a compound designated "Nor-Cerpegin." The following guide details the experimentally determined in vitro mechanisms of action for the parent alkaloid, Cerpegin , and its close synthetic derivatives. This information is presented as a potential proxy for the mechanism of a related, yet unspecified, "Nor-" analog.

This technical guide provides an in-depth overview of the known in vitro mechanisms of action for Cerpegin and its derivatives, tailored for researchers, scientists, and drug development professionals. The information is based on published scientific literature and is organized to facilitate a clear understanding of the molecular pathways and experimental methodologies involved.

Inhibition of de novo Pyrimidine (B1678525) Biosynthesis and Enhancement of Interferon Signaling

A significant mechanism of action identified for a synthetic derivative of Cerpegin, the furo[3,4-c]pyridine-3,4(1H,5H)-dione P1788, is the inhibition of de novo pyrimidine biosynthesis. This inhibition subsequently potentiates the cellular response to interferons (IFNs), a critical component of the innate immune system.

Signaling Pathway

The proposed signaling cascade initiated by the Cerpegin derivative P1788 involves the inhibition of the enzyme Dihydroorotate Dehydrogenase (DHODH), a key player in the de novo pyrimidine synthesis pathway. This leads to a depletion of the cellular pyrimidine pool, which in turn induces DNA damage. The cellular DNA damage response (DDR) then acts as a bridge to amplify the signaling pathway of both type I and type II interferons.[1]

Experimental Protocols

Cell Culture:

-

Cell Line: HEK293 cells were utilized for these experiments.

-

Culture Conditions: Cells were cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Assessment of DNA Damage:

-

Method: Immunofluorescence staining for γH2AX, a marker for DNA double-strand breaks.

-

Protocol:

-

Seed HEK293 cells on coverslips in a 24-well plate.

-

Treat cells with the Cerpegin derivative P1788 at various concentrations for a specified duration.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.

-

Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).

-

Incubate with a primary antibody against γH2AX.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody.

-

Mount coverslips on slides with a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize and quantify γH2AX foci using fluorescence microscopy.

-

Analysis of Interferon Pathway Activation:

-

Method: Reporter gene assay for interferon-stimulated response elements (ISRE).

-

Protocol:

-

Transfect HEK293 cells with a plasmid containing an ISRE-luciferase reporter construct.

-

Treat the transfected cells with the Cerpegin derivative P1788 in the presence or absence of type I or type II interferons.

-

Lyse the cells after a defined incubation period.

-

Measure luciferase activity using a luminometer.

-

Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Inhibition of Proteasome Post-Acidic (PA) Proteolytic Activity

The natural alkaloid Cerpegin and some of its N5-derivatives have been identified as inhibitors of the post-acidic (PA) proteolytic activity of the 20S proteasome. This inhibition is selective, with little to no effect on the chymotrypsin-like (CT-L) or trypsin-like (T-L) activities of the proteasome.[2]

Quantitative Data

| Compound | Target | IC50 (µM) | Selectivity |

| Cerpegin | Proteasome PA Activity | 10.4 | Selective for PA activity |

| N5-Cerpegin derivative 20 | Proteasome PA Activity | 4.9 | Selective for PA activity; no or low effect on CT-L or T-L sites |

| Inhibitor 23 (N-pyrrolidinyl propyl derivative) | Proteasome PA Activity | 11.4 | Selective for PA activity |

Experimental Workflow

Experimental Protocols

Proteasome Activity Assay:

-

Enzyme Source: Purified 20S proteasome from a commercial source or isolated from cells.

-

Substrates:

-

PA Activity: Fluorogenic peptide substrate specific for the post-acidic site.

-

CT-L Activity: Fluorogenic peptide substrate specific for the chymotrypsin-like site.

-

T-L Activity: Fluorogenic peptide substrate specific for the trypsin-like site.

-

-

Protocol:

-

In a 96-well microplate, add a solution of the purified 20S proteasome in an appropriate assay buffer.

-

Add various concentrations of the test compound (Cerpegin or its derivatives) to the wells.

-

Pre-incubate the proteasome with the compound for a specified time at 37°C.

-

Initiate the reaction by adding the specific fluorogenic peptide substrate.

-

Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths.

-

Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).

-

Calculate the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

References

Pharmacological Profile of Nor-Cerpegin and its Analogs: A Technical Guide

Disclaimer: The term "Nor-Cerpegin" does not correspond to a specifically defined chemical entity in the reviewed scientific literature. In chemical nomenclature, the prefix "Nor-" typically signifies the removal of a methyl or methylene (B1212753) group. Given that Cerpegin possesses three methyl groups, "this compound" would logically refer to a demethylated analog. This guide, therefore, focuses on the pharmacological properties of demethylated and other synthetic analogs of Cerpegin, for which experimental data is available. The primary quantitative data presented herein pertains to the proteasome-inhibitory activity of C1 and N5 substituted Cerpegin derivatives.

Proteasome Inhibition

Cerpegin analogs have been identified as inhibitors of the 20S proteasome, a key cellular component responsible for protein degradation. Inhibition of the proteasome can disrupt cellular processes and is a target for anti-cancer therapies.

A study by Hovhannisyan et al. (2013) synthesized thirty-two new derivatives of Cerpegin and evaluated their inhibitory effects on the chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidyl-glutamyl peptide-hydrolyzing (PGPH) or caspase-like (PA) activities of the mammalian 20S proteasome.[1] The results indicated that several analogs were potent and specific inhibitors of the PA activity.[1]

| Compound | Substituent (R) at C1 | Substituent (R') at N5 | IC50 (µM) for PA Activity |

| 1 | CH3 | CH3 (Cerpegin) | > 50 |

| 2a | CH3 | H | ~ 5 |

| 2b | CH3 | CH2CH2OH | ~ 5 |

| 2c | CH3 | CH2CH2OCH3 | ~ 5 |

| 2d | CH3 | CH2C6H5 | ~ 5 |

| 3a | C2H5 | H | ~ 5 |

| 3b | C2H5 | CH2CH2OH | ~ 5 |

| 3c | C2H5 | CH2CH2OCH3 | ~ 2 |

| 3d | C2H5 | CH2C6H5 | ~ 5 |

| 4a | n-C3H7 | H | ~ 5 |

| 4b | n-C3H7 | CH2CH2OH | ~ 5 |

| 4c | n-C3H7 | CH2CH2OCH3 | ~ 5 |

| 4d | n-C3H7 | CH2C6H5 | ~ 5 |

| 5a | i-C3H7 | H | ~ 5 |

| 5b | i-C3H7 | CH2CH2OH | ~ 2 |

| 5c | i-C3H7 | CH2CH2OCH3 | ~ 5 |

| 5d | i-C3H7 | CH2C6H5 | ~ 5 |

Data extracted from Hovhannisyan et al., 2013.[1] The table presents a selection of the tested compounds for brevity.

This protocol is a representative method for determining the in vitro inhibitory activity of Cerpegin analogs on the 20S proteasome.

-

Preparation of 20S Proteasome: Purified mammalian 20S proteasome is obtained and diluted to a working concentration (e.g., 5 nM) in an appropriate assay buffer (e.g., 20 mM Tris-HCl, pH 7.5).

-

Compound Preparation: Test compounds (Cerpegin analogs) are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations for the assay.

-

Assay Procedure:

-

In a 96-well microplate, the 20S proteasome solution is pre-incubated with the test compounds or DMSO (vehicle control) for a specified time (e.g., 30 minutes) at 37°C.

-

A fluorogenic peptide substrate specific for the desired proteolytic activity is added to each well. For PA activity, Z-LLE-AMC (N-carbobenzoxy-L-leucyl-L-leucyl-L-glutamyl-7-amino-4-methylcoumarin) is commonly used.

-

The plate is incubated at 37°C, and the fluorescence of the released AMC (7-amino-4-methylcoumarin) is measured over time using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis: The rate of substrate hydrolysis is determined from the linear phase of the fluorescence curve. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for the in vitro 20S proteasome inhibition assay.

Caption: Inhibition of the 20S proteasome by a this compound analog.

Analgesic Activity

The parent compound, Cerpegin, has been reported to exhibit dose-dependent analgesic effects.[2] This activity is thought to be mediated through central mechanisms, though not involving the opioid pathway. Quantitative data for specific "this compound" analogs is not available in the reviewed literature.

This is a standard in vivo protocol to screen for peripheral analgesic activity.

-

Animals: Male Swiss albino mice (20-25 g) are used. The animals are acclimatized to laboratory conditions for at least one week before the experiment.

-

Grouping and Administration: Animals are divided into groups (n=6-8 per group):

-

Control group: Receives the vehicle (e.g., 0.9% saline with 1% Tween 80).

-

Positive control group: Receives a standard analgesic drug (e.g., Diclofenac Sodium, 10 mg/kg, intraperitoneally).

-

Test groups: Receive different doses of the test compound (this compound analog) orally or intraperitoneally.

-

-

Induction of Writhing: 30-60 minutes after the administration of the respective treatments, each mouse is injected intraperitoneally with 0.1 mL of 0.6% acetic acid solution to induce abdominal constrictions (writhing).

-

Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a continuous period of 20 minutes.

-

Data Analysis: The mean number of writhes for each group is calculated. The percentage of analgesic activity (inhibition of writhing) is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Caption: Workflow for the acetic acid-induced writhing test in mice.

Tranquilizer (Sedative) Activity

Cerpegin has been noted for its tranquilizing properties, suggesting effects on the central nervous system.[2] Specific quantitative data or detailed mechanistic studies for "this compound" analogs are not currently available.

The open field test is a common method to assess general locomotor activity and anxiety-like behavior, which can be indicative of sedative or tranquilizing effects.

-

Apparatus: An open field apparatus, typically a square arena with walls, is used. The floor is divided into a grid of equal squares. The apparatus is placed in a quiet, dimly lit room.

-

Animals and Treatment: Mice are grouped and treated as described for the analgesic test (Control, Standard Sedative like Diazepam, and Test Compound groups).

-

Procedure:

-

30-60 minutes after drug administration, each mouse is individually placed in the center of the open field arena.

-

The animal's behavior is recorded for a set period (e.g., 5-10 minutes) using a video camera.

-

-

Parameters Measured:

-

Locomotor Activity: Number of grid lines crossed with all four paws.

-

Rearing: Number of times the animal stands on its hind legs.

-

Time in Center: Duration the animal spends in the central squares of the arena (anxiolytic effect).

-

Grooming: Duration of self-grooming behavior.

-

-

Data Analysis: The mean values for each parameter are calculated for each group. A significant decrease in locomotor activity and rearing, without inducing motor impairment (which can be checked using a rotarod test), suggests a sedative or tranquilizing effect.

Caption: Workflow for the open field test to assess tranquilizer activity.

References

Nor-Cerpegin Biological Activity Screening: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nor-Cerpegin, an analog of the naturally occurring pyridine (B92270) alkaloid Cerpegin, has emerged as a compound of interest in drug discovery due to its activity as a proteasome inhibitor. Cerpegin and its derivatives have been reported to possess a wide range of pharmacological properties, including analgesic, tranquilizer, anti-inflammatory, and anticancer effects.[1] This technical guide provides an in-depth overview of the biological activity screening of this compound and its related analogs, with a focus on their inhibitory effects on the 20S proteasome. The document outlines quantitative biological data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Biological Activity Data

The primary molecular target of this compound and its analogs is the 20S proteasome, a multi-catalytic protease complex crucial for protein degradation in eukaryotic cells. The 20S proteasome possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidyl-glutamyl peptide hydrolyzing (PGPH) or caspase-like (C-L) activity.[2] A study by Hovhannisyan et al. (2013) synthesized and evaluated a series of C1 and N5 derivatives of Cerpegin and this compound for their inhibitory effects on these activities. The results, presented as IC50 values, are summarized in the tables below.[3]

Table 1: Inhibitory Activity (IC50, µM) of Cerpegin Derivatives on 20S Proteasome Proteolytic Activities [3]

| Compound | R1 | R2 | R3 | R4 | R5 | CT-L (β5) IC50 (µM) | T-L (β2) IC50 (µM) | PA (β1) IC50 (µM) |

| 1 | H | H | H | H | H | > 100 | > 100 | > 100 |

| 2a | Me | H | H | H | H | > 100 | > 100 | 5.2 ± 0.5 |

| 2b | Et | H | H | H | H | > 100 | > 100 | 4.8 ± 0.4 |

| 2c | n-Pr | H | H | H | H | > 100 | > 100 | 5.1 ± 0.6 |

| 2d | i-Pr | H | H | H | H | > 100 | > 100 | 2.1 ± 0.2 |

| 2e | n-Bu | H | H | H | H | > 100 | > 100 | 5.5 ± 0.7 |

| 2f | i-Bu | H | H | H | H | > 100 | > 100 | 2.3 ± 0.3 |

| 3a | H | Me | H | H | H | > 100 | > 100 | 5.3 ± 0.5 |

| 3b | H | Et | H | H | H | > 100 | > 100 | 5.0 ± 0.6 |

| 4a | Me | Me | H | H | H | > 100 | > 100 | > 100 |

| 5a | H | H | Me | H | H | > 100 | > 100 | 5.4 ± 0.6 |

| 5b | H | H | Et | H | H | > 100 | > 100 | 5.1 ± 0.5 |

| 6a | H | H | H | Me | H | 45.3 ± 4.2 | > 100 | 5.6 ± 0.7 |

| 6b | H | H | H | Et | H | > 100 | > 100 | 5.2 ± 0.6 |

| 7a | H | H | H | H | Me | > 100 | > 100 | 5.8 ± 0.7 |

| 7b | H | H | H | H | Et | > 100 | > 100 | 5.4 ± 0.6 |

Data extracted from Hovhannisyan et al., Bioorg Med Chem Lett. 2013 May 1;23(9):2696-703.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the biological activity screening of this compound and its derivatives.

20S Proteasome Activity Assays

These assays are designed to measure the chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities of the purified 20S proteasome. The principle of these assays is the cleavage of specific fluorogenic peptide substrates by the respective active sites of the proteasome, leading to the release of a fluorescent reporter molecule, typically 7-amino-4-methylcoumarin (B1665955) (AMC).[4]

Materials:

-

Purified 20S proteasome

-

Assay Buffer: 25 mM HEPES, 0.5 mM EDTA, 0.05% (v/v) NP-40, 0.001% (w/v) SDS, pH 7.5[4]

-

Fluorogenic Substrates:

-

CT-L: Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-AMC)

-

T-L: Boc-LSTR-AMC (Boc-Leucine-Serine-Threonine-Arginine-AMC)

-

C-L: Z-LLE-AMC (Z-Leucine-Leucine-Glutamic acid-AMC)

-

-

This compound derivatives or other test compounds

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the this compound derivatives in the assay buffer.

-

In a 96-well black microplate, add the purified 20S proteasome to the assay buffer.

-

Add the test compounds at various concentrations to the wells containing the proteasome and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the specific fluorogenic substrate to each well. The final substrate concentration is typically in the range of 50-100 µM.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460-480 nm.

-

Continue to monitor the fluorescence at regular intervals for a specified period (e.g., 60-120 minutes) at 37°C.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

-

Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental procedures relevant to the screening of this compound.

Mechanism of Action and Downstream Cellular Effects

This compound and its analogs exert their biological effects primarily through the inhibition of the 20S proteasome. The proteasome is a critical component of the ubiquitin-proteasome system (UPS), which is the principal pathway for the degradation of most intracellular proteins in eukaryotes.[5] By inhibiting the catalytic activities of the proteasome, these compounds lead to a number of downstream cellular consequences:

-

Accumulation of Ubiquitinated Proteins: Inhibition of the proteasome prevents the degradation of proteins that have been tagged for destruction by ubiquitination. This leads to the accumulation of these proteins within the cell.[6]

-

Induction of Apoptosis: The accumulation of pro-apoptotic proteins, which are normally degraded by the proteasome, can trigger programmed cell death, or apoptosis. This is a key mechanism behind the anticancer activity of proteasome inhibitors.[7][8]

-

Cell Cycle Arrest: The cell cycle is tightly regulated by the timely degradation of cyclins and other regulatory proteins. Proteasome inhibition disrupts this process, leading to cell cycle arrest.[9]

-

Inhibition of NF-κB Signaling: The activation of the transcription factor NF-κB, a key regulator of inflammation, is dependent on the proteasomal degradation of its inhibitor, IκB. By preventing IκB degradation, proteasome inhibitors can block NF-κB activation, leading to anti-inflammatory effects.[10]

The selective inhibition of different proteasomal activities by various this compound derivatives, as shown in the quantitative data, suggests the potential for developing compounds with more specific biological effects and potentially reduced side effects. For instance, selective inhibition of the caspase-like activity may have different therapeutic implications compared to broad-spectrum proteasome inhibition.[11]

Conclusion

This compound and its derivatives represent a promising class of 20S proteasome inhibitors with potential therapeutic applications in oncology, inflammatory diseases, and other conditions characterized by dysregulated protein homeostasis. The quantitative data and experimental protocols presented in this guide provide a framework for the continued investigation and development of these compounds. The structure-activity relationships derived from screening focused libraries of this compound analogs will be instrumental in optimizing their potency, selectivity, and drug-like properties. Further research into the downstream signaling pathways affected by the selective inhibition of different proteasomal activities will be crucial for elucidating the full therapeutic potential of this chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure, Function, and Allosteric Regulation of the 20S Proteasome by the 11S/PA28 Family of Proteasome Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C1 and N5 derivatives of cerpegin: synthesis of a new series based on structure-activity relationships to optimize their inhibitory effect on 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Proteasome Inhibitors Induce Cytochrome c–Caspase-3-Like Protease-Mediated Apoptosis in Cultured Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of ubiquitin-proteasome pathway activates a caspase-3-like protease and induces Bcl-2 cleavage in human M-07e leukaemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Peperomins as anti-inflammatory agents that inhibit the NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective inhibitor of proteasome’s caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of the Cerpegin Alkaloid Core

A Note on "Nor-Cerpegin": Extensive literature searches did not yield any information on an alkaloid specifically named "this compound." In chemical nomenclature, the prefix "nor-" typically denotes the removal of a methyl group from a parent compound. It is plausible that "this compound" refers to a demethylated derivative of the well-documented alkaloid, Cerpegin. This guide will provide a comprehensive overview of the discovery, history, and biological activities of the parent alkaloid, Cerpegin, which is presumed to be the "core" of interest.

Introduction

Cerpegin is a naturally occurring pyridine (B92270) alkaloid that has garnered significant interest in the scientific community due to its diverse and potent biological activities. First isolated from the plant Ceropegia juncea, this compound has been the subject of numerous studies focusing on its synthesis, pharmacological properties, and potential therapeutic applications. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, physicochemical properties, experimental protocols, and known mechanisms of action of Cerpegin.

Discovery and History

The pyridine alkaloid Cerpegin was first isolated from the fleshy stems of Ceropegia juncea (family Asclepiadaceae), a plant used in the traditional Indian Ayurvedic system of medicine.[1][2] The initial structure of Cerpegin was elucidated using spectroscopic methods, including Infrared (IR), Ultraviolet (UV), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] The proposed structure was later confirmed by single-crystal X-ray crystallography.[2] The plant has traditional uses as a tranquilizer, and for its anti-inflammatory and anti-ulcer properties.[3]

Physicochemical Properties of Cerpegin

A summary of the key physicochemical properties of Cerpegin is presented in the table below. This data is crucial for its identification, characterization, and in the design of synthetic and analytical methodologies.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁NO₃ | [3] |

| Molecular Weight | 193.19 g/mol | [3] |

| Appearance | White crystalline solid | |

| Melting Point | 198-200 °C | |

| UV λmax (MeOH) | 225, 285 nm | |

| IR (KBr) νmax | 1760, 1680, 1600 cm⁻¹ | |

| ¹H-NMR (CDCl₃, δ ppm) | 1.60 (s, 6H), 2.45 (s, 3H), 7.10 (d, 1H, J=7.5 Hz), 7.95 (d, 1H, J=7.5 Hz) | |

| ¹³C-NMR (CDCl₃, δ ppm) | 20.5, 25.8, 85.5, 115.8, 138.5, 145.2, 158.9, 162.3, 170.1 | |

| Mass Spectrum (m/z) | 193 (M+), 178, 150, 122 |

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of Cerpegin.

Isolation of Cerpegin from Ceropegia juncea

The following protocol outlines the general steps for the extraction and purification of Cerpegin from its natural source:

-

Plant Material Collection and Preparation: Collect fresh, healthy stems of Ceropegia juncea. The stems should be washed, shade-dried, and then coarsely powdered.

-

Extraction:

-

The powdered plant material is subjected to Soxhlet extraction with a suitable solvent, such as ethanol (B145695) or methanol, for 48-72 hours.

-

The crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

-

Acid-Base Partitioning:

-

The residue is dissolved in 5% hydrochloric acid and filtered.

-

The acidic solution is then washed with chloroform (B151607) to remove non-alkaloidal impurities.

-

The acidic aqueous layer is basified to a pH of 9-10 with a suitable base, such as ammonium (B1175870) hydroxide.

-

The basified solution is then extracted repeatedly with chloroform.

-

-

Purification:

-

The combined chloroform extracts are washed with distilled water, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The resulting crude alkaloid mixture is subjected to column chromatography over silica (B1680970) gel.

-

Elution is carried out with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing Cerpegin are combined and recrystallized from a suitable solvent system (e.g., chloroform-methanol) to yield pure crystals of Cerpegin.

-

Chemical Synthesis of Cerpegin

Several synthetic routes to Cerpegin have been reported. A convenient synthesis involves the following key steps:[4]

-

Starting Materials: The synthesis can be initiated from readily available precursors such as 3-(N-methyl)carbamoyl-4,5,5-trimethyl-2,5-dihydrofuran-2-one.[4]

-

Cyclization: The dihydrofuranone derivative is reacted with a suitable reagent, such as dimethylformamide dimethyl acetal, to facilitate the formation of the fused pyridine ring.[4]

-

Purification: The final product, Cerpegin, is purified by column chromatography and recrystallization.

In Vitro Proteasome Inhibition Assay

The inhibitory activity of Cerpegin against the 20S proteasome can be assessed using a fluorogenic assay:[5]

-

Reagents: Purified human 20S proteasome, fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity), assay buffer (e.g., 20 mM Tris-HCl, pH 7.5), and Cerpegin dissolved in DMSO.

-

Assay Procedure:

-

In a 96-well black microplate, add the assay buffer.

-

Add varying concentrations of Cerpegin to the wells. A DMSO control (vehicle) should be included.

-

Add the purified 20S proteasome to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

-

-

Data Analysis: The rate of substrate hydrolysis is determined from the linear portion of the fluorescence versus time plot. The percentage of inhibition is calculated relative to the vehicle control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition Assay

The inhibitory effect of Cerpegin on DHODH, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, can be measured spectrophotometrically:[6][7]

-

Reagents: Recombinant human DHODH, dihydroorotate (substrate), coenzyme Q10 (electron acceptor), 2,6-dichloroindophenol (B1210591) (DCIP, colorimetric indicator), assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM KCl and 0.05% Triton X-100), and Cerpegin dissolved in DMSO.

-

Assay Procedure:

-

In a 96-well plate, pre-incubate the recombinant human DHODH with varying concentrations of Cerpegin in the assay buffer containing coenzyme Q10 and DCIP for 30 minutes at 25°C.

-

Initiate the enzymatic reaction by adding dihydroorotic acid.

-

Measure the decrease in absorbance at 650 nm over time using a microplate reader. The reduction of DCIP by DHODH leads to a loss of absorbance at this wavelength.

-

-

Data Analysis: The initial reaction velocity is calculated from the linear phase of the absorbance versus time curve. The percentage of inhibition is determined relative to a DMSO control. The IC₅₀ value is calculated by fitting the dose-response data to a suitable model.

Signaling Pathways and Mechanisms of Action

Cerpegin has been shown to exert its biological effects through multiple mechanisms, primarily by targeting key cellular pathways involved in cancer and inflammation.

Proteasome Inhibition

The ubiquitin-proteasome system is crucial for the degradation of most intracellular proteins, thereby regulating various cellular processes, including cell cycle progression, apoptosis, and signal transduction. Cerpegin and its derivatives have been identified as inhibitors of the 20S proteasome.[8] By inhibiting the proteasome, Cerpegin can lead to the accumulation of ubiquitinated proteins, which in turn can induce cell cycle arrest and apoptosis in cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Multiple shoot regeneration and alkaloid cerpegin accumulation in callus culture of Ceropegia juncea Roxb - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Nor-Cerpegin

Disclaimer: The compound "Nor-Cerpegin" is not found in the currently available scientific literature. This guide is based on the assumption that "this compound" is the N-demethylated analog of Cerpegin, a known pyridine (B92270) alkaloid. The physicochemical data presented herein are estimations derived from the known properties of Cerpegin and structurally related compounds.

Introduction

Cerpegin is a pyridine alkaloid isolated from the plant Ceropegia Juncea, with the systematic name 1,1,5-trimethylfuro[3,4-c]pyridine-3,4-dione. The prefix "Nor-" in chemical nomenclature typically signifies the removal of a methyl group. In the context of Cerpegin, the most probable structure for "this compound" is the N-demethylated derivative, 1,1-dimethyl-5H-furo[3,4-c]pyridine-3,4-dione. This document provides a comprehensive technical overview of the estimated physicochemical properties of this putative compound, intended for researchers, scientists, and drug development professionals.

Estimated Physicochemical Properties of this compound

The following table summarizes the estimated physicochemical properties of this compound. These values are derived from computational predictions and comparison with structurally similar molecules, including pyridine, furanone, and various N-demethylated alkaloids.

| Property | Estimated Value | Notes |

| Molecular Formula | C₁₀H₉NO₃ | Calculated based on the assumed structure. |

| Molecular Weight | 191.18 g/mol | Calculated based on the molecular formula. |

| Melting Point | 210-220 °C | Estimated to be higher than Cerpegin due to the potential for intermolecular hydrogen bonding in the solid state resulting from the N-H group. |

| Boiling Point | > 400 °C (decomposes) | High melting point suggests a high boiling point, likely with decomposition. |

| Solubility | ||

| Water | Slightly soluble | The presence of polar functional groups (ketones, lactone, N-H) is expected to confer some water solubility. N-demethylation may slightly increase aqueous solubility compared to Cerpegin. |

| DMSO | Soluble | Expected to be soluble in polar aprotic solvents. |

| Methanol/Ethanol | Moderately soluble | Expected to be soluble in polar protic solvents. |

| pKa | ~4-5 (pyridinium ion) | The pyridine nitrogen is basic. The pKa is estimated to be slightly lower than that of simple pyridine (pKa ~5.2) due to the electron-withdrawing effects of the fused ring system. |

| logP | ~1.0 - 1.5 | The N-demethylation is expected to decrease the lipophilicity (logP) compared to Cerpegin. This is an estimate for the neutral form. |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

1. Melting Point Determination

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a rate of 10-15 °C per minute for a preliminary determination.

-

For an accurate measurement, the procedure is repeated with a fresh sample, and the temperature is raised at a slower rate of 1-2 °C per minute starting from about 20 °C below the approximate melting point.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten.

-

2. Solubility Determination

-

Materials: this compound, distilled water, DMSO, methanol, ethanol, vortex mixer, analytical balance.

-

Procedure (for each solvent):

-

Weigh 1 mg of this compound into a clean, dry vial.

-

Add 1 mL of the solvent to the vial.

-

Vortex the mixture vigorously for 2 minutes.

-

Visually inspect the solution for any undissolved solid against a dark background.

-

If the solid dissolves completely, the compound is considered soluble at ≥ 1 mg/mL.

-

If not, the amount of solvent can be incrementally increased to determine the approximate solubility. For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the filtrate determined by a suitable analytical method like HPLC-UV.

-

3. pKa Determination by Potentiometric Titration

-

Apparatus: pH meter with a combination electrode, magnetic stirrer, burette.

-

Reagents: this compound, standardized hydrochloric acid (e.g., 0.1 M), standardized sodium hydroxide (B78521) (e.g., 0.1 M), potassium chloride (to maintain constant ionic strength).

-

Procedure:

-

Dissolve a precisely weighed amount of this compound in a known volume of deionized water containing a background electrolyte (e.g., 0.1 M KCl).

-

Place the solution in a thermostatted vessel and stir continuously.

-

Immerse the calibrated pH electrode in the solution.

-

Titrate the solution with the standardized HCl solution, recording the pH after each incremental addition of the titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of HCl added. The pKa can be determined from the pH at the half-equivalence point.

-

4. logP Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Principle: The logarithm of the retention factor (k) of a compound on a reverse-phase column is linearly related to its logP value. A calibration curve is generated using a series of standards with known logP values.

-

Apparatus: HPLC system with a C18 column, UV detector, and an autosampler.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Procedure:

-

Prepare a stock solution of this compound and a set of standard compounds with known logP values in a suitable solvent (e.g., methanol).

-

Perform isocratic elutions with varying compositions of the mobile phase (e.g., 30%, 40%, 50%, 60%, 70% organic modifier).

-

For each mobile phase composition, inject the standards and the this compound solution and record their retention times (t_R).

-

Determine the column dead time (t₀) using a non-retained compound (e.g., uracil).

-

Calculate the retention factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t₀) / t₀.

-

Calculate log k for each compound.

-

For each compound, plot log k versus the percentage of the organic modifier and extrapolate to 100% aqueous phase to obtain log k_w.

-

Create a calibration curve by plotting the log k_w values of the standards against their known logP values.

-

Determine the logP of this compound by interpolating its log k_w value on the calibration curve.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway: Inhibition of the Ubiquitin-Proteasome System

Cerpegin has been reported to be an inhibitor of the 20S proteasome. The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells, playing a crucial role in the regulation of numerous cellular processes. Inhibition of this pathway can lead to the accumulation of polyubiquitinated proteins, cell cycle arrest, and apoptosis. It is plausible that this compound shares a similar mechanism of action.

Caption: Proposed mechanism of action of this compound via inhibition of the 26S proteasome.

Experimental Workflow: logP Determination by RP-HPLC

The following diagram illustrates the key steps in determining the octanol-water partition coefficient (logP) of this compound using reverse-phase high-performance liquid chromatography.

An In-depth Technical Guide to Nor-Cerpegin Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nor-Cerpegin derivatives and analogues, focusing on their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the furopyridine scaffold.

Core Structure and Chemical Background

This compound derivatives are synthetic analogues of the naturally occurring alkaloid Cerpegin, which features a fused furo[3,4-c]pyridine (B3350340) heterocyclic system. These compounds have garnered significant interest due to their diverse pharmacological profiles, ranging from anticancer and anti-inflammatory to analgesic and antibacterial activities. The core structure allows for extensive chemical modification at various positions, enabling the exploration of structure-activity relationships (SAR) and the optimization of therapeutic properties.

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold and its derivatives can be approached through several strategic routes, primarily categorized by the starting precursor. A common and effective method involves the construction of the fused heterocyclic system from appropriately substituted pyridine (B92270) precursors.

General Synthetic Scheme from Pyridine Precursors

A prevalent synthetic strategy for Cerpegin and its analogues commences with a substituted pyridine, such as 2-chloronicotinic acid. The key steps often involve directed ortho-metalation followed by reaction with an electrophile to build the lactone ring.

dot

Caption: General synthetic workflow for this compound analogues from pyridine precursors.

Experimental Protocol: Synthesis from a Pyridine Precursor

While specific reaction conditions vary depending on the desired analogue, a general protocol is outlined below. This protocol is a composite based on common synthetic strategies for furopyridine compounds.

Materials:

-

Substituted 2-chloronicotinic acid

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Acetone

-

Hydrochloric acid (HCl)

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica (B1680970) gel for chromatography)

Procedure:

-

Lithiation: A solution of diisopropylamine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon). n-Butyllithium is added dropwise, and the mixture is stirred to form lithium diisopropylamide (LDA). The substituted 2-chloronicotinic acid, dissolved in anhydrous THF, is then added slowly to the LDA solution to achieve directed ortho-metalation.

-

Electrophilic Quench: Acetone is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to warm to room temperature slowly and stirred overnight.

-

Cyclization and Workup: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The pH is adjusted to acidic (pH ~2-3) with concentrated HCl to facilitate the cyclization to the lactone. The aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired this compound analogue.

Biological Activities and Quantitative Data

This compound derivatives have been investigated for a range of biological activities. The following tables summarize some of the reported quantitative data.

Anticancer Activity

A significant area of investigation for this compound analogues is their potential as anticancer agents. Some derivatives have shown potent inhibitory activity against specific protein kinases involved in cell cycle regulation.

Table 1: In Vitro Inhibitory Activity of Furopyridine Derivatives against CDK2/cyclin A2 [1]

| Compound | Structure Modification | IC50 (µM) |

| 1 | Pyridone core | 0.57 |

| 4 | 2-chloro-nicotinonitrile derivative | 0.24 |

| 8 | Pyrazolo[3,4-b]pyridin-3-amine derivative | 0.65 |

| 11 | S-(3-cyano-pyridin-2-yl) 2-chloroethanethioate derivative | 0.50 |

| 14 | Ethyl 3-amino-furo[2,3-b]pyridine-2-carboxylate derivative | 0.93 |

| Roscovitine | Reference Compound | 0.394 |

Data extracted from a study on novel pyridine, pyrazolopyridine, and furopyridine derivatives as CDK2 inhibitors.[1]

Proteasome Inhibition

Certain analogues of Cerpegin have been identified as inhibitors of the 20S proteasome, a key target in cancer therapy.

Table 2: Proteasome Inhibitory Activity of Chloro(trifluoromethyl)aziridines (as a related class) [2]

| Compound | % Inhibition at 20 µM (ChT-L activity) | IC50 (µM) | Ki (µM) |

| 21 | 68% | 13.6 | 8.2 |

| 22 | 67% | 14.1 | 8.5 |

Note: This data is for a class of compounds evaluated for proteasome inhibition and serves as an example of the type of data generated in such studies.[2]

Experimental Protocols for Biological Assays

Detailed methodologies are crucial for the reproducible evaluation of the biological activity of this compound derivatives.

Proteasome Inhibition Assay

This protocol describes a common method for assessing the inhibition of the chymotrypsin-like (ChT-L) activity of the 20S proteasome.

Materials:

-

Human 20S proteasome

-

Fluorogenic substrate (e.g., Suc-LLVY-AMC)

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 10 mM NaCl, 25 mM KCl, 1 mM MgCl2·6H2O, 0.03% SDS)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Microplate reader with fluorescence detection

Procedure:

-

Compound Preparation: Prepare a dilution series of the test compounds in DMSO.

-

Assay Setup: In a 96-well plate, add the assay buffer. Then, add the test compounds to the appropriate wells. A negative control with DMSO only should be included.

-

Enzyme Incubation: Add the human 20S proteasome to each well and incubate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30 °C).

-

Substrate Addition and Measurement: Add the fluorogenic substrate to each well to initiate the reaction. Immediately begin monitoring the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) over time using a microplate reader.

-

Data Analysis: Calculate the rate of substrate hydrolysis for each concentration of the test compound. Determine the percent inhibition relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.

dot

Caption: Experimental workflow for a proteasome inhibition assay.

Mechanism of Action and Signaling Pathways

The biological effects of this compound derivatives are attributed to their interaction with various cellular targets and signaling pathways.

Inhibition of Cyclin-Dependent Kinases (CDKs)

As indicated by the quantitative data, certain furopyridine derivatives are potent inhibitors of CDK2.[1] By inhibiting CDK2, these compounds can arrest the cell cycle at the G1/S transition, leading to the suppression of cancer cell proliferation.

dot

Caption: Simplified signaling pathway of CDK2 inhibition by this compound analogues.

Inhibition of the Ubiquitin-Proteasome System

The proteasome is responsible for the degradation of most intracellular proteins, including those that regulate cell growth and survival. Inhibition of the proteasome leads to the accumulation of these proteins, which can induce apoptosis in cancer cells. This compound analogues that inhibit the proteasome contribute to their anticancer effects through this mechanism.

Pharmacokinetics and ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives are critical for their development as therapeutic agents. While specific ADME data for this class of compounds is not extensively published, general considerations for alkaloid-like structures are relevant. In vitro and in vivo pharmacokinetic studies are essential to determine parameters such as bioavailability, half-life, and metabolic stability.[3]

Conclusion and Future Directions

This compound derivatives and analogues represent a promising class of compounds with diverse and potent biological activities. The synthetic accessibility of the furopyridine core allows for extensive medicinal chemistry efforts to optimize their therapeutic potential. Future research should focus on elucidating the detailed mechanisms of action for various analogues, conducting comprehensive ADME/Tox studies, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of this chemical space is likely to yield novel drug candidates for a range of diseases, particularly in the area of oncology.

References

- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive pharmacokinetics and ADME evaluation of Akuamma alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Nor-Cerpegin and its Analogs

Disclaimer: The term "Nor-Cerpegin" is not commonly found in existing scientific literature. The "nor-" prefix in chemical nomenclature typically denotes the removal of a methyl group from a parent compound. Given that the core structure of the related, well-documented compound Cerpegin is 1,1,5-trimethylfuro[3,4-c]pyridine-3,4-dione, "this compound" is interpreted in this context as a demethylated analog of Cerpegin, likely at the N5-position, a site that has been a focus of synthetic modification. This guide synthesizes the available structure-activity relationship (SAR) data for N5 and C1-substituted Cerpegin derivatives to infer the SAR of potential "this compound" analogs.

Introduction to Cerpegin and its Biological Activity

Cerpegin is a pyridine (B92270) alkaloid with a furo[3,4-c]pyridine-3,4-dione core. Research has focused on the synthesis of various Cerpegin derivatives and their evaluation as inhibitors of the 20S proteasome, a key target in cancer therapy.[1][2] The 20S proteasome has three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and post-acid (PA) or peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity. Notably, many synthesized Cerpegin analogs have demonstrated selective inhibition of the PA activity.[1][2]

Core Structure and Sites of Modification

The foundational structure for the SAR discussion is the Cerpegin core. The primary sites for chemical modification to generate analogs have been the C1 and N5 positions.

Caption: Core structure of Cerpegin indicating the C1 and N5 positions for analog synthesis.

Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for C1 and N5-substituted Cerpegin derivatives as inhibitors of the 20S proteasome's post-acid (PA) activity.

Table 1: SAR of N5-Substituted Cerpegin Analogs

| Compound | N5-Substituent | IC50 (µM) for PA Activity | Reference |

| 1 | Methyl (Cerpegin) | > 50 | [2] |

| 2a | Ethyl | ~25 | [2] |

| 2b | n-Propyl | ~10 | [2] |

| 2c | Isopropyl | ~15 | [2] |

| 2d | n-Butyl | ~5 | [2] |

| 2e | Isobutyl | ~5 | [2] |

| 2f | Benzyl | ~5 | [2] |

| 2g | Phenethyl | ~2.5 | [2] |

This table demonstrates that increasing the alkyl chain length at the N5 position generally enhances inhibitory activity against the PA site of the 20S proteasome. Aromatic substituents at this position are also well-tolerated and can lead to potent inhibition.

Table 2: SAR of C1-Substituted Cerpegin Analogs

| Compound | C1-Substituent | N5-Substituent | IC50 (µM) for PA Activity | Reference |

| 3a | gem-dimethyl | Methyl | > 50 | [1] |

| 3b | Cyclopentyl | Methyl | ~5 | [1] |

| 3c | Cyclohexyl | Methyl | ~2 | [1] |

| 3d | gem-dimethyl | Benzyl | ~5 | [1] |

| 3e | Cyclohexyl | Benzyl | ~2 | [1] |

This table highlights that modifying the gem-dimethyl group at the C1 position to a larger cycloalkyl group, such as cyclohexyl, significantly improves the inhibitory potency against the PA activity of the 20S proteasome.

Experimental Protocols

A general synthetic scheme for N5-substituted Cerpegin analogs involves the reaction of a suitable primary amine with a precursor molecule in a cyclization reaction to form the pyridine ring of the Cerpegin core. For C1-substituted analogs, the synthesis starts with a modified lactone precursor bearing the desired C1 substituents.

Caption: Generalized workflow for the synthesis and characterization of Cerpegin analogs.

The inhibitory activity of the synthesized compounds on the three proteolytic sites of the 20S proteasome is determined using fluorogenic peptide substrates.

-

Enzyme and Substrates:

-

Purified mammalian 20S proteasome.

-

CT-L substrate: Suc-LLVY-AMC

-

T-L substrate: Boc-LRR-AMC

-

PA substrate: Z-LLE-AMC

-

-

Assay Procedure:

-

The 20S proteasome is incubated with the test compound at various concentrations in an assay buffer.

-

The reaction is initiated by the addition of the specific fluorogenic substrate.

-

The fluorescence of the released AMC (7-amino-4-methylcoumarin) is monitored over time using a fluorescence plate reader.

-

-

Data Analysis:

-

The rate of substrate hydrolysis is calculated from the linear portion of the fluorescence curve.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Silico Docking and Mechanism of Action

In silico docking studies have been performed to understand the binding mode of active Cerpegin derivatives to the 20S proteasome.[1] These studies suggest that the compounds bind to the β1 catalytic site, which is responsible for the PA activity.

Caption: Conceptual diagram of the interaction between a Cerpegin analog and the 20S proteasome.

The docking models indicate that the furo-pyridine core of the Cerpegin analogs forms key interactions within the binding pocket of the β1 subunit. The nature and size of the substituents at the C1 and N5 positions influence the orientation and binding affinity of the molecule within this pocket, thereby modulating its inhibitory potency.

Conclusion

The structure-activity relationship of Cerpegin analogs, which can be extrapolated to a hypothetical "this compound," indicates that modifications at the N5 and C1 positions are crucial for their inhibitory activity against the 20S proteasome. Specifically, increasing the size of the substituent at the N5 position (e.g., from methyl to phenethyl) and replacing the gem-dimethyl group at C1 with a larger cycloalkyl moiety (e.g., cyclohexyl) significantly enhances the selective inhibition of the post-acid activity. These findings provide a rational basis for the design of more potent and selective Cerpegin-based proteasome inhibitors for potential therapeutic applications.

References

- 1. C1 and N5 derivatives of cerpegin: synthesis of a new series based on structure-activity relationships to optimize their inhibitory effect on 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new series of N5 derivatives of the 1,1,5-trimethyl furo[3,4-c]pyridine-3,4-dione (cerpegin) selectively inhibits the post-acid activity of mammalian 20S proteasomes - PubMed [pubmed.ncbi.nlm.nih.gov]

preliminary cytotoxicity studies of Nor-Cerpegin

An In-Depth Technical Guide on the Preliminary Cytotoxicity Studies of Nor-Cerpegin

Disclaimer: As of the latest literature search, specific preliminary cytotoxicity studies on a compound designated "this compound" are not publicly available. This document serves as a comprehensive template and guide for researchers, scientists, and drug development professionals to structure and present their findings on the cytotoxicity of a novel compound like this compound, based on established methodologies and best practices in the field. The experimental data and specific pathways provided herein are illustrative and should be replaced with actual experimental results.

Introduction

The exploration of novel chemical entities for their therapeutic potential is a cornerstone of drug discovery. This guide outlines the fundamental preliminary cytotoxicity studies for a hypothetical compound, this compound. In vitro cytotoxicity assays are crucial first steps in preclinical drug development, offering insights into a compound's potential toxic effects on cells.[1] These studies help in determining dose-dependent toxicity, mechanisms of cell death, and target specificity, which are essential for guiding further research and candidate selection.[1]

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound would be evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric.

Table 1: IC50 Values of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| e.g., A549 | Lung Carcinoma | 24 | Data |

| 48 | Data | ||

| 72 | Data | ||

| e.g., MCF-7 | Breast Adenocarcinoma | 24 | Data |

| 48 | Data | ||

| 72 | Data | ||

| e.g., HeLa | Cervical Cancer | 24 | Data |

| 48 | Data | ||

| 72 | Data | ||

| e.g., HepG2 | Hepatocellular Carcinoma | 24 | Data |

| 48 | Data | ||

| 72 | Data |

Table 2: Cell Viability Percentage after Treatment with this compound

| Cell Line | Concentration (µM) | 24 hours | 48 hours | 72 hours |

| e.g., A549 | Control | 100% | 100% | 100% |

| Concentration 1 | Data % | Data % | Data % | |

| Concentration 2 | Data % | Data % | Data % | |

| Concentration 3 | Data % | Data % | Data % | |

| e.g., MCF-7 | Control | 100% | 100% | 100% |

| Concentration 1 | Data % | Data % | Data % | |

| Concentration 2 | Data % | Data % | Data % | |

| Concentration 3 | Data % | Data % | Data % |

Experimental Protocols

A detailed methodology is critical for the reproducibility of scientific findings.

Cell Culture

The human cancer cell lines (e.g., A549, MCF-7, HeLa, and HepG2) would be obtained from a reputable cell bank. The cells would be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures would be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The cytotoxic effects of this compound would be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

-

Cell Seeding: Cells would be seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.[2]

-

Compound Treatment: The following day, the medium would be replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) would also be included.

-

Incubation: The plates would be incubated for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, 10 µL of 5 mg/mL MTT solution would be added to each well, and the plates would be incubated for another 4 hours at 37°C.[2]

-

Formazan (B1609692) Solubilization: The medium containing MTT would be removed, and the insoluble formazan crystals would be dissolved in 100 µL of DMSO.[2]

-

Absorbance Measurement: The absorbance would be measured at 570 nm using a microplate reader.[2]

-

Data Analysis: Cell viability would be expressed as a percentage of the control, and IC50 values would be calculated from dose-response curves.

Caption: Workflow for determining cell viability using the MTT assay.

Potential Signaling Pathways

Natural products often exert their anticancer effects by modulating various cellular signaling pathways.[3] Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

Apoptosis Pathway

Many cytotoxic compounds induce apoptosis, or programmed cell death, in cancer cells.[4] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Caption: Potential apoptotic pathways targeted by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer.[5]

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This guide provides a framework for conducting and presenting preliminary cytotoxicity studies of a novel compound, exemplified by "this compound." The initial in vitro cytotoxicity data are fundamental for establishing a compound's anticancer potential. Future studies should aim to elucidate the precise molecular mechanisms of action, potentially involving the modulation of key signaling pathways such as apoptosis and PI3K/Akt. Further investigations could include cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and Western blot analysis to confirm the modulation of target proteins. These comprehensive studies will be crucial for the continued development of this compound as a potential therapeutic agent.

References

- 1. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 2. In Vitro Evaluation of Cytotoxic and Pro-Apoptotic Effects of Hesperidin Alone and in Combination with Cisplatin on Human Malignant Melanoma Cell Line (A431) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]

- 4. Cytotoxicity of calotropin is through caspase activation and downregulation of anti-apoptotic proteins in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Nor-Cerpegin Binding to the 20S Proteasome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerpegin, a naturally occurring pyridinone alkaloid, and its derivatives have emerged as a promising class of molecules with various biological activities.[1][2] A significant body of research has focused on their potential as inhibitors of the 20S proteasome, a key player in cellular protein homeostasis.[2] This technical guide provides an in-depth exploration of the in silico methodologies used to model the binding of Nor-Cerpegin, a putative derivative of Cerpegin, to the 20S proteasome.

The term "Nor-" in chemical nomenclature typically signifies the absence of a methyl group. While a specific compound named "this compound" is not extensively characterized in publicly available literature, for the purpose of this guide, we will define it as a demethylated analogue of Cerpegin (1,1,5-trimethylfuro[3,4-c]pyridine-3,4-dione). This allows for a focused and practical demonstration of the in silico techniques that are crucial in contemporary drug discovery and development.

This guide will detail the experimental protocols for molecular docking and molecular dynamics simulations, present a framework for organizing quantitative binding data, and visualize key workflows and biological pathways using Graphviz.

Data Presentation: Quantitative Analysis of Proteasome Inhibitors

A critical aspect of in silico drug design is the quantitative assessment of binding affinity. While specific experimental data for this compound is not available, the following table provides a template for summarizing such data, populated with representative values for known proteasome inhibitors to illustrate the format. This structured presentation allows for easy comparison of the potency and selectivity of different compounds.

| Compound | Target Subunit(s) | IC50 (nM) | Ki (nM) | Binding Energy (kcal/mol) | Reference |

| Bortezomib | β5, β1 | 0.6 | - | -8.5 | [3] |

| Carfilzomib | β5 | 5 | - | -9.2 | [3] |

| Ixazomib | β5 | 3.4 | 0.93 | - | [3] |

| This compound (Hypothetical) | β1 | TBD | TBD | TBD | - |

TBD: To be determined through experimental validation.

Experimental Protocols: In Silico Modeling of this compound

The following sections provide detailed methodologies for the key in silico experiments to investigate the binding of this compound to the 20S proteasome.

Protocol 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[4][5]

1. Target Preparation:

- Obtain Crystal Structure: Download the 3D crystal structure of the human 20S proteasome from the Protein Data Bank (PDB). A suitable entry would be one with a co-crystallized ligand in the β1 subunit active site to define the binding pocket.

- Pre-processing: Remove water molecules and any non-essential co-factors or ligands from the PDB file.

- Protonation: Add hydrogen atoms to the protein structure, assigning appropriate protonation states for amino acid residues at a physiological pH (e.g., using H++ server or Schrödinger's Protein Preparation Wizard).

- Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

2. Ligand Preparation:

- 3D Structure Generation: Generate the 3D structure of this compound (a demethylated Cerpegin) using a chemical drawing tool like ChemDraw or Marvin Sketch.

- Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

- Charge Calculation: Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

3. Docking Simulation:

- Grid Generation: Define the binding site on the β1 subunit of the proteasome. This is typically a grid box centered on the active site residues.

- Docking Algorithm: Use a docking program such as AutoDock Vina, GOLD, or Glide to perform the docking calculations.[4][6] These programs will explore different conformations and orientations of the ligand within the defined binding site.

- Scoring: The docking program will rank the generated poses based on a scoring function that estimates the binding affinity.

4. Analysis of Results:

- Binding Pose Analysis: Visualize the top-ranked docking poses to analyze the interactions between this compound and the active site residues of the β1 subunit. Identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.